molecular formula C13H12BFO3 B1340525 (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072952-03-4

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1340525
CAS No.: 1072952-03-4
M. Wt: 246.04 g/mol
InChI Key: WSTWPQWJAKLITI-UHFFFAOYSA-N
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Description

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

Sensing and Diagnostic Applications

Phenylboronic acids, including derivatives of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid, have found significant applications in sensing and diagnostics. These compounds can bind to diols, enabling them to act as sensors for saccharides and other biologically relevant molecules. For example, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes have been used for saccharide recognition, exploiting the compound's ability to bind to pendant diols. This application is critical for monitoring glucose levels in diabetic patients, showcasing the potential of boronic acids in biomedical applications (B. Mu et al., 2012).

Biomedical Research

In the realm of biomedical research, phenylboronic acid derivatives have been utilized as potential antiviral therapeutics. For instance, phenylboronic-acid-modified nanoparticles have demonstrated promising results against Hepatitis C virus (HCV), acting as viral entry inhibitors. This application represents a novel therapeutic strategy, offering a non-toxic alternative to conventional antiviral drugs and highlighting the compound's versatility in addressing global health challenges (M. Khanal et al., 2013).

Analytical Chemistry

In analytical chemistry, boronic acids have been used to develop chemosensors capable of detecting various biologically and environmentally relevant species. The interaction between boronic acids and diols or polyols is particularly useful for creating responsive materials and sensors. These compounds can be engineered to detect carbohydrates, neurotransmitters like dopamine, and ions such as fluoride, demonstrating their broad applicability in both environmental monitoring and medical diagnostics (S. Huang et al., 2012).

Safety and Hazards

The compound is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, it is advised to drink water and seek medical attention .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, including pharmaceuticals .

Action Environment

The action of this compound, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by various environmental factors. These include the reaction conditions, which are known to be exceptionally mild and functional group tolerant . The stability, preparation, and environmental benignity of the organoboron reagents also play a crucial role .

Biochemical Analysis

Biochemical Properties

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming reversible covalent bonds with the active site serine residue. The boronic acid group of this compound forms a tetrahedral adduct with the serine hydroxyl group, thereby inhibiting the enzyme’s activity. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell growth and survival, such as p53 and Bcl-2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active site residues. This compound also binds to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These binding interactions can lead to changes in the conformation and function of the target biomolecules, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to high temperatures or extreme pH conditions can lead to the hydrolysis of the boronic acid group, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with nuclear proteins and modulate gene expression. Similarly, mitochondrial targeting signals can facilitate the localization of this compound to the mitochondria, affecting mitochondrial function and energy metabolism .

Properties

IUPAC Name

[3-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTWPQWJAKLITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584802
Record name {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-03-4
Record name B-[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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